3-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide
Description
3-Methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a benzamide derivative featuring a pyridazine ring substituted with a 4-methylphenyl group and linked to a 3-methylbenzamide moiety via an ethyloxy chain.
Properties
IUPAC Name |
3-methyl-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15-6-8-17(9-7-15)19-10-11-20(24-23-19)26-13-12-22-21(25)18-5-3-4-16(2)14-18/h3-11,14H,12-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVLYKZPXKMAFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Substitution with 4-Methylphenyl Group: The pyridazine ring is then subjected to electrophilic aromatic substitution to introduce the 4-methylphenyl group.
Ethoxy Linkage Formation: The substituted pyridazine is reacted with an appropriate ethylating agent to form the ethoxy linkage.
Benzamide Formation: Finally, the ethoxy-substituted pyridazine is coupled with 3-methylbenzoic acid or its derivatives under amide bond-forming conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is C19H22N4O2, with a molecular weight of approximately 342.41 g/mol. The compound features a pyridazine ring, which is known for its biological activity, particularly in the development of pharmaceuticals targeting various diseases.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of pyridazine have been shown to inhibit the growth of various pathogenic microorganisms, making them candidates for developing new antibiotics or antifungal agents .
Anticancer Properties
Studies have highlighted the potential of pyridazine derivatives in cancer therapy. The structure of this compound suggests it could interact with biological targets involved in tumor growth and proliferation. Preliminary evaluations have indicated that similar compounds can induce apoptosis in cancer cells, warranting further investigation into their mechanisms .
Neurological Applications
There is emerging evidence that pyridazine-based compounds may have neuroprotective effects. Research has shown that these compounds can modulate pathways associated with neurodegenerative diseases, potentially offering new therapeutic avenues for conditions like Alzheimer's and Parkinson's disease .
Phytopathogenic Control
The compound has been explored for its efficacy against phytopathogenic microorganisms. Its application in agricultural settings could help manage plant diseases caused by fungi and bacteria, thereby improving crop yields and food security .
Data Table: Summary of Applications
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyridazine derivatives demonstrated that modifications to the pyridazine ring significantly enhanced antimicrobial activity against specific bacterial strains. The study highlighted the importance of substituents on the phenyl ring in optimizing efficacy .
Case Study 2: Anticancer Activity
In vitro studies on similar compounds indicated that they could effectively inhibit the proliferation of breast cancer cells by targeting specific signaling pathways involved in cell cycle regulation. This suggests that this compound may also possess similar properties worthy of further exploration .
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural and Functional Group Variations
*Note: Molecular weight estimated based on structural similarity to compound (C₂₁H₂₀FN₃O₃).
Key Differences and Implications
Electron-withdrawing groups (e.g., bromo in ) increase lipophilicity, enhancing membrane permeability but possibly reducing solubility.
6-Oxopyridazinone () introduces hydrogen-bonding capability, which could improve metabolic stability or target engagement .
Anti-Inflammatory and Antimicrobial Effects
Pyridazine derivatives with fluorophenyl or methoxyphenyl groups (e.g., ) demonstrate moderate to strong anti-inflammatory activity in vitro, likely via COX-2 inhibition. Antimicrobial activity against Gram-positive bacteria has also been observed, attributed to membrane disruption .
Kinase Inhibition Potential
Compounds with pyridazine-piperazine hybrids (e.g., ) show promise in targeting tyrosine kinases, such as EGFR and VEGFR, due to their ability to occupy ATP-binding pockets. The target compound’s 4-methylphenyl group may mimic hydrophobic residues in these pockets .
Metabolic Stability
Pyridazinone derivatives () exhibit improved metabolic stability in hepatic microsome assays compared to non-oxidized pyridazines, suggesting that the target compound’s stability could be modulated via similar structural tweaks .
Biological Activity
3-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a complex organic compound that incorporates a sulfonamide group, a pyridazine ring, and a methylphenyl moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 3-methyl-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide. Its molecular formula is with a molecular weight of 373.46 g/mol. The structural features can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 373.46 g/mol |
| IUPAC Name | 3-methyl-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide |
The biological activity of this compound may involve interaction with specific enzymes or receptors. The sulfonamide group suggests potential inhibition of carbonic anhydrase or other sulfonamide-sensitive enzymes. Additionally, the pyridazine moiety could facilitate interactions with various biological targets, possibly contributing to its pharmacological effects.
Antitumor Activity
Preliminary studies indicate that compounds similar to this compound exhibit antitumor properties. For instance, derivatives containing the pyridazine ring have shown inhibitory effects on RET kinase activity, which is implicated in certain cancers. In vitro assays demonstrated that these compounds can inhibit cell proliferation in cancer cell lines expressing RET mutations, indicating their potential as therapeutic agents for targeted cancer therapy .
Enzyme Inhibition
Research has suggested that benzamide derivatives can serve as inhibitors for various enzymes. For example, studies on related compounds have shown effective inhibition of kinases involved in cancer progression . The specific mechanism by which this compound exerts its effects requires further investigation but may involve competitive inhibition at enzyme active sites.
Case Study 1: RET Kinase Inhibition
A study evaluated a series of benzamide derivatives for their ability to inhibit RET kinase. Among these, compounds structurally related to this compound showed moderate to high potency in ELISA-based kinase assays. Notably, one compound demonstrated an IC50 value in the low nanomolar range against RET-expressing cell lines .
Case Study 2: Pharmacokinetic Profile
In a pharmacokinetic study involving similar benzamide derivatives, researchers found that modifications to the benzamide structure significantly affected absorption and metabolism. Compounds with enhanced lipophilicity exhibited improved oral bioavailability and systemic circulation stability, suggesting that structural optimization could enhance the therapeutic potential of compounds like this compound .
Q & A
Q. How can crystallographic data from related compounds (e.g., ) guide conformational analysis of the target molecule?
- Methodological Answer : Overlay the compound’s predicted structure with crystallized analogs (e.g., pyridazinyl amines in ) using Mercury Software . Analyze torsional angles to identify stable conformers and refine synthetic strategies for rigid analogs .
Experimental Design and Optimization
Q. What reactor designs improve yield in multi-step syntheses involving sensitive intermediates?
Q. How can solvent selection impact the efficiency of amide coupling reactions in this compound’s synthesis?
- Methodological Answer : Screen solvents using Hansen solubility parameters . Polar aprotic solvents (e.g., DMF, CH₃CN) stabilize transition states in amide bond formation (). Avoid protic solvents to prevent hydrolysis of activated intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
